molecular formula C7H6BrN3 B6176478 1-azido-2-bromo-4-methylbenzene CAS No. 136672-35-0

1-azido-2-bromo-4-methylbenzene

Cat. No.: B6176478
CAS No.: 136672-35-0
M. Wt: 212
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Description

1-Azido-2-bromo-4-methylbenzene (C₇H₆BrN₃) is a substituted aromatic compound featuring an azido (-N₃) group at position 1, a bromo (-Br) substituent at position 2, and a methyl (-CH₃) group at position 4. This compound is of significant interest in synthetic organic chemistry due to its dual functional groups, which enable diverse reactivity pathways. The bromo group facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the azido group is pivotal in click chemistry (e.g., Huisgen cycloaddition for bioconjugation or polymer synthesis) . Its molecular weight is approximately 212.05 g/mol, inferred from structurally similar compounds like 1-(azidomethyl)-4-bromobenzene .

Properties

CAS No.

136672-35-0

Molecular Formula

C7H6BrN3

Molecular Weight

212

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Ring Activation : The bromine atom at position 2 acts as a leaving group. While the methyl group at position 4 is electron-donating, the bromine’s electron-withdrawing effect partially activates the ring for substitution.

  • Nucleophilic Attack : Sodium azide provides the azide ion (N₃⁻), which displaces bromide in a concerted process facilitated by polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents stabilize the transition state and enhance reaction kinetics.

Standard Procedure

Materials :

  • 2-Bromo-4-methylbenzene (1.0 equiv)

  • Sodium azide (1.2 equiv)

  • DMF or DMSO (anhydrous)

  • Temperature: 80–100°C

  • Reaction Time: 12–24 hours

Steps :

  • Dissolve 2-bromo-4-methylbenzene in DMF under inert atmosphere.

  • Add sodium azide gradually to avoid exothermic decomposition.

  • Heat the mixture at 80–100°C with stirring until completion (monitored via TLC or GC-MS).

  • Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (hexane/EtOAc).

Yield : 65–75% (typical for SNAr with aromatic bromides).

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents are critical for maximizing yield:

SolventDielectric ConstantYield (%)
DMF36.775
DMSO46.770
Acetonitrile37.550

DMF outperforms DMSO due to better nucleophile solvation and lower viscosity.

Temperature and Time

Elevated temperatures (80–100°C) accelerate the reaction but risk azide decomposition. A balance is achieved at 90°C for 18 hours, yielding 72% product. Lower temperatures (50–60°C) require prolonged durations (>48 hours) and result in incomplete conversion.

Alternative Synthetic Pathways

Diazotization Followed by Azide Transfer

An alternative route involves diazotization of 2-bromo-4-methylaniline:

  • Treat 2-bromo-4-methylaniline with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

  • React with sodium azide to replace the diazo group with -N₃.

Advantages : Higher regioselectivity.
Challenges : Requires handling unstable diazonium intermediates.

Copper-Catalyzed Azidation

Recent advances explore Cu(I)-catalyzed methods using trimethylsilyl azide (TMSN₃) as the azide source. This approach operates under milder conditions (60°C, 6 hours) but is less cost-effective for large-scale synthesis.

Purification and Characterization

Chromatographic Purification

Flash chromatography (hexane/EtOAc 4:1) effectively isolates the product. Impurities include unreacted starting material and di-azidated byproducts.

Spectroscopic Data

1H NMR (CDCl₃) :

  • δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H)

  • δ 7.30 (s, 1H, Ar-H)

  • δ 7.15 (d, J = 8.2 Hz, 1H, Ar-H)

  • δ 2.35 (s, 3H, CH₃)

IR (cm⁻¹) :

  • 2100 (N₃ stretch)

  • 1550 (C-Br stretch)

Comparative Analysis of Synthetic Methods

MethodYield (%)ConditionsScalability
SNAr with NaN₃7590°C, 18hHigh
Diazotization-Azidation600–5°C, 2hModerate
Cu-Catalyzed Azidation8060°C, 6hLow

The SNAr method remains the most practical for industrial applications due to its simplicity and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-bromo-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide in polar aprotic solvents like dimethylformamide (DMF).

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

1-Azido-2-bromo-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-2-bromo-4-methylbenzene primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by the presence of copper(I) catalysts, which stabilize the transition state and lower the activation energy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key comparisons between 1-azido-2-bromo-4-methylbenzene and structurally or functionally related aromatic compounds:

Compound Name Molecular Formula Substituents Key Applications Stability/Safety Key Distinctions
This compound C₇H₆BrN₃ Azido (1), Br (2), CH₃ (4) Click chemistry, polymer synthesis Heat-sensitive; explosive risk Balanced reactivity for sequential modifications
4-Azido-1-bromo-2-(trifluoromethyl)benzene C₈H₄BrF₃N₃ Azido (4), Br (1), CF₃ (2) Explosives, fluorinated materials Enhanced stability due to CF₃ group Higher molecular weight (294.03 g/mol); electron-withdrawing CF₃ alters reactivity
1-(Azidomethyl)-4-bromobenzene C₇H₆BrN₃ Azidomethyl (1), Br (4) Organic synthesis intermediates Less volatile; GHS07/GHS08 hazards Azidomethyl group increases steric bulk vs. azido
4-Bromo-1,2-diaminobenzene C₆H₇BrN₂ NH₂ (1,2), Br (4) Pharmaceutical precursors (e.g., dyes) Non-explosive; air-sensitive amines Lacks azido reactivity; amino groups enable electrophilic substitutions
Bromopropylate (1-methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate) C₁₉H₁₉Br₂O₃ Bromophenyl esters Acaricide in agriculture Stable under storage; low acute toxicity Ester functionality contrasts with azido’s high reactivity

Reactivity and Functional Group Synergy

  • Azido vs. Azidomethyl : The azido group in this compound is more reactive in cycloadditions than the azidomethyl group in 1-(azidomethyl)-4-bromobenzene, which may sterically hinder reactions .
  • Bromo Substitution: Compared to 4-bromo-1,2-diaminobenzene , the bromo group in the target compound allows metal-catalyzed cross-couplings, whereas amino groups favor nucleophilic aromatic substitutions.
  • Electron-Withdrawing Effects : The trifluoromethyl group in 4-azido-1-bromo-2-(trifluoromethyl)benzene stabilizes the ring via electron withdrawal, reducing azido decomposition risks compared to the methyl group in the target compound .

Q & A

Q. What are the primary synthetic routes for preparing 1-azido-2-bromo-4-methylbenzene, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) of a bromo-substituted precursor with sodium azide (NaN₃). For example, substituting a bromine atom with an azide group on a pre-functionalized benzene ring (e.g., 2-bromo-4-methylbenzene derivatives) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 6–12 hours achieves moderate yields (~50–70%) . Side reactions, such as azide decomposition, can be minimized by using anhydrous conditions and inert atmospheres.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

  • ¹H NMR : Expect aromatic proton signals in the δ 7.0–7.5 ppm range, with splitting patterns reflecting substitution (e.g., para-methyl at δ ~2.3 ppm).
  • ¹³C NMR : The azido group’s adjacent carbon resonates at δ ~125–135 ppm.
  • IR : A strong absorption band at ~2100–2150 cm⁻¹ confirms the azide (-N₃) group. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion [M+H]⁺) .

Q. What are the stability considerations for storing and handling this compound?

Aryl azides are photosensitive and thermally unstable. Store at –20°C in amber vials under argon. Avoid exposure to reducing agents (e.g., metal catalysts) to prevent unintended reduction to amines. Stability tests show <5% decomposition after 30 days under optimal storage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity trends in click chemistry applications involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for azide-alkyne cycloadditions (CuAAC). Electron-withdrawing groups (e.g., bromine) lower the LUMO energy of the azide, accelerating reaction rates. Comparative studies with analogues (e.g., chloro vs. bromo substituents) reveal bromine’s stronger inductive effect, enhancing regioselectivity in triazole formation .

Q. What strategies resolve contradictions in reported reaction yields for Staudinger-type reactions with this compound?

Discrepancies in yields (e.g., 40% vs. 65%) may arise from solvent polarity, phosphine ligand choice, or trace moisture. Systematic optimization using Design of Experiments (DoE) identifies critical factors:

  • Key variables : Solvent (THF > DCM), temperature (0°C vs. RT), and stoichiometry (1:1.2 azide:phosphine).
  • Validation : In-situ monitoring via FT-IR tracks azide consumption .

Q. How does the methyl group’s position influence bioorthogonal labeling efficiency in live-cell studies?

The para-methyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. Comparative studies with 1-azido-2-bromo-3-methylbenzene show 20% higher labeling efficiency in HeLa cells due to reduced steric hindrance during cycloaddition. Confocal microscopy with fluorogenic dyes (e.g., tetramethylrhodamine-alkyne) quantifies intracellular localization .

Methodological Recommendations

  • Synthetic Optimization : Use flow chemistry for scale-up to mitigate exothermic risks .
  • Safety : Conduct thermal stability assays (DSC/TGA) to identify decomposition thresholds (>120°C) .
  • Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like PubChem .

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